

Application of ^{13}C -Labeled Ochratoxin A in Food Safety and Residue Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Otne-13C3*

Cat. No.: *B12368778*

[Get Quote](#)

Application Note

Introduction

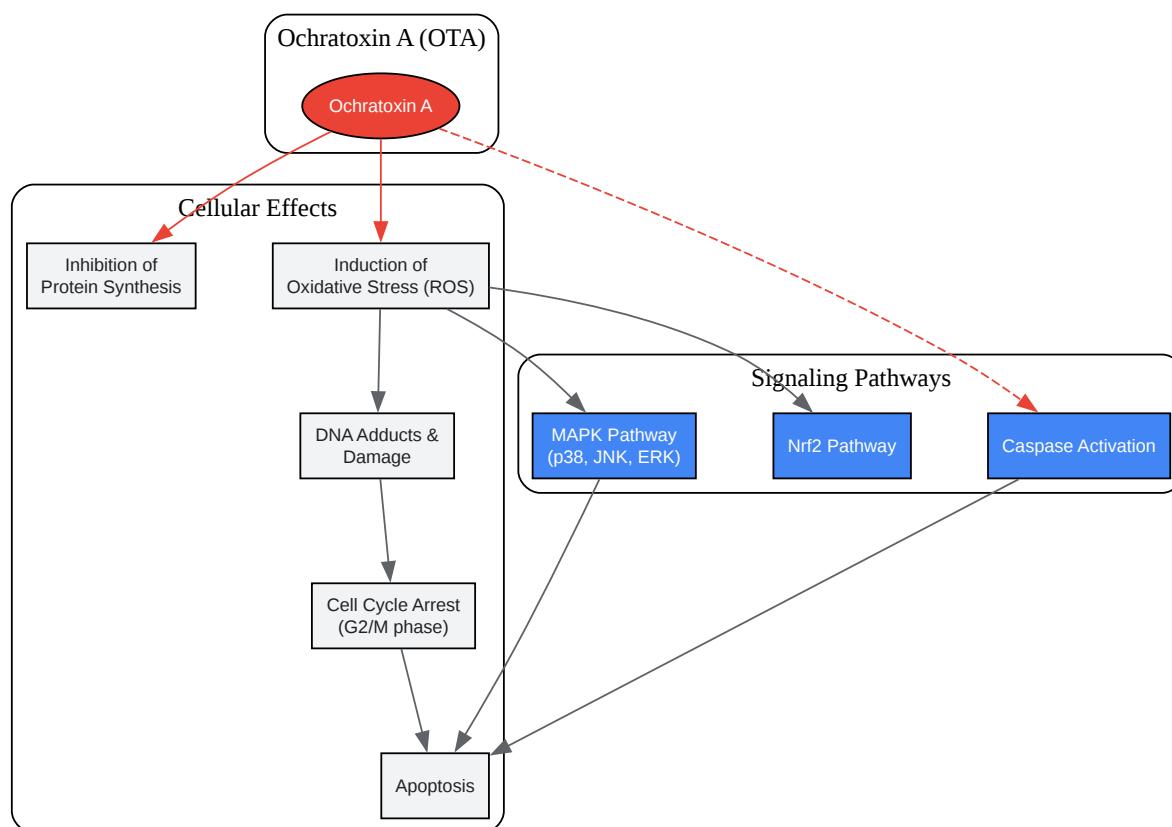
Ochratoxin A (OTA) is a mycotoxin produced by several species of *Aspergillus* and *Penicillium* fungi. It is a common contaminant in a variety of food commodities, including cereals, coffee, wine, and spices.^{[1][2]} Due to its potential carcinogenic, nephrotoxic, and immunotoxic effects in humans, regulatory limits for OTA in food have been established worldwide.^{[3][4][5]} Accurate and reliable quantification of OTA is therefore crucial for ensuring food safety and compliance with these regulations.

Stable isotope dilution analysis (SIDA) using isotopically labeled internal standards is the gold standard for quantitative analysis by mass spectrometry. This approach involves the addition of a known amount of an isotopically labeled analogue of the analyte to the sample at the beginning of the analytical procedure. The labeled standard behaves identically to the native analyte during sample preparation and analysis, thus compensating for matrix effects and variations in extraction recovery. For Ochratoxin A, a uniformly ^{13}C -labeled internal standard (e.g., U- $[^{13}\text{C}_{20}]$ -Ochratoxin A) is commercially available and widely used for accurate quantification in complex food matrices.

This document provides detailed application notes and protocols for the use of ^{13}C -labeled Ochratoxin A in the analysis of food samples for OTA residues.

Quantitative Data

The use of ¹³C-labeled OTA as an internal standard in LC-MS/MS methods allows for high accuracy and precision. The following tables summarize typical performance data for the analysis of OTA in various food matrices.


Table 1: Method Performance for Ochratoxin A Analysis using ¹³C-Labeled Internal Standard

Food Matrix	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
Cereals	0.1 - 0.3	0.3 - 1.4	89.6 - 99.6	< 15
Coffee	0.1	0.1 - 0.3	95.4 - 97.3	≤ 8.81
Wine & Beer	0.2	0.2 - 1.0	90.7 - 99.4	< 10
Spices	-	0.1	82.0 - 112.5	≤ 8.81
Animal Feed	-	-	79 - 82	5.6 - 6.4 (reproducibility)
Traditional Chinese Medicines	-	0.03 - 0.19 ng/mL	86.3 - 114.2	≤ 13.1

Experimental Protocols

General Experimental Workflow for OTA Analysis

The following diagram illustrates the typical workflow for the analysis of Ochratoxin A in food samples using a ¹³C-labeled internal standard.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jfda-online.com [jfda-online.com]
- 2. mpi.govt.nz [mpi.govt.nz]
- 3. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ochratoxin A-Induced Hepatotoxicity through Phase I and Phase II Reactions Regulated by AhR in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of ¹³C-Labeled Ochratoxin A in Food Safety and Residue Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12368778#application-of-otne-13c3-in-food-safety-and-residue-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com